molecular formula C18H23NO3 B5632021 [(3,5-Dimethoxyphenyl)methyl][(4-methoxy-3-methylphenyl)methyl]amine CAS No. 355382-12-6

[(3,5-Dimethoxyphenyl)methyl][(4-methoxy-3-methylphenyl)methyl]amine

Cat. No.: B5632021
CAS No.: 355382-12-6
M. Wt: 301.4 g/mol
InChI Key: PQUSACOEBTUTAO-UHFFFAOYSA-N
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Description

[(3,5-Dimethoxyphenyl)methyl][(4-methoxy-3-methylphenyl)methyl]amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of methoxy groups on the phenyl rings, which can influence its chemical properties and reactivity. It is structurally related to other phenethylamines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-Dimethoxyphenyl)methyl][(4-methoxy-3-methylphenyl)methyl]amine typically involves the reaction of appropriate benzaldehyde derivatives with amines under reductive amination conditions. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed to achieve the reduction step. This method offers the advantage of being more environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(3,5-Dimethoxyphenyl)methyl][(4-methoxy-3-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically used.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

[(3,5-Dimethoxyphenyl)methyl][(4-methoxy-3-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3,5-Dimethoxyphenyl)methyl][(4-methoxy-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The methoxy groups on the phenyl rings can influence the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

[(3,5-Dimethoxyphenyl)methyl][(4-methoxy-3-methylphenyl)methyl]amine can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different substitution patterns on the phenyl rings.

    Mescaline: A naturally occurring compound with three methoxy groups on the phenyl ring, known for its psychoactive properties.

    4-Methoxyphenethylamine: A simpler analogue with a single methoxy group on the phenyl ring.

These comparisons highlight the unique structural features and potential biological activities of this compound.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-(4-methoxy-3-methylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-13-7-14(5-6-18(13)22-4)11-19-12-15-8-16(20-2)10-17(9-15)21-3/h5-10,19H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUSACOEBTUTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNCC2=CC(=CC(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158570
Record name N-[(3,5-Dimethoxyphenyl)methyl]-4-methoxy-3-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-12-6
Record name N-[(3,5-Dimethoxyphenyl)methyl]-4-methoxy-3-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355382-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3,5-Dimethoxyphenyl)methyl]-4-methoxy-3-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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